molecular formula C30H52 B1242777 Ursane

Ursane

Número de catálogo: B1242777
Peso molecular: 412.7 g/mol
Clave InChI: OOTXFYSZXCPMPG-BMYLZFHVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ursane is a terpenoid fundamental parent and a triterpene.

Aplicaciones Científicas De Investigación

Biological Activities of Ursane

This compound-type triterpenoids exhibit a wide range of biological effects, including:

  • Anticancer Activity : this compound compounds have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies indicate that ursolic acid and corosolic acid can interfere with the intracellular trafficking of intercellular adhesion molecule-1 in human lung adenocarcinoma cells, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : These compounds are noted for their ability to modulate inflammatory responses. Research has demonstrated that this compound-type triterpenoids can significantly reduce the expression of pro-inflammatory markers in activated cells .
  • Antimicrobial Properties : this compound derivatives have been evaluated for their antimicrobial activities against various pathogens. For example, extracts containing this compound-type triterpenoids have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Hepatoprotective Effects : Some studies suggest that this compound compounds may offer protective effects against liver damage, enhancing their utility in treating liver-related disorders .

Anticancer Mechanisms

A study focused on the effects of ursolic acid on A549 lung cancer cells revealed that it inhibits cell viability and reduces the surface expression of ICAM-1, a molecule involved in cancer progression. The findings highlight the potential of this compound compounds in cancer therapy through the modulation of cell signaling pathways .

Antimicrobial Evaluation

Research on extracts from Uvaria scheffleri demonstrated significant antibacterial activity attributed to this compound-type compounds. The study employed silica gel column chromatography to isolate active components and assessed their efficacy against common bacterial strains using broth dilution methods .

Anti-diabetic Potential

A recent investigation isolated this compound-type triterpenoid saponins from Rubus cochinchinensis and evaluated their glucose uptake stimulatory effects in adipocytes. The results indicated that these compounds could serve as potential anti-diabetic agents, showcasing another application of this compound derivatives .

Data Tables

Biological Activity Compounds Studied Cell Lines/Pathogens Key Findings
AnticancerUrsolic AcidA549 (lung cancer)Inhibits cell viability and ICAM-1 expression
AntimicrobialExtracts from UvariaStaphylococcus aureusMIC = 6.25 µg/mL, effective against pathogens
Anti-inflammatoryCorosolic AcidA549 (lung cancer)Reduces pro-inflammatory markers
Anti-diabeticTriterpenoid Saponins3T3-L1 adipocytesSignificant glucose uptake stimulation

Análisis De Reacciones Químicas

Bromination and Lactonization Reactions

Ursolic acid (UA) undergoes regioselective bromination under controlled conditions to yield structurally diverse derivatives (Table 1).

DerivativeReaction ConditionsKey Structural FeaturesYieldSource
3β-Acetoxy-12α-bromo-13-hydroxyursan acid γ-lactoneNBS/THF/H₂O (10–12°C, 48 h)C-12 bromination, lactone ring at C-1314%
3β-Acetoxy-30-bromo-lup-20(29)-en-28-oic acidBr₂/CCl₄ (room temp, 24 h)C-30 bromination, preserved Δ²⁰ double bond55%

Key observations:

  • Bromination at C-12 induces strain due to axial bromine-C29 methyl interactions, favoring lactonization over elimination .

  • C-30 bromination preserves this compound backbone conjugation, confirmed by ¹H NMR (δ 3.73–3.49 for Δ²⁰ protons) .

Microbial Biotransformation

Streptomyces griseus ATCC 13273 catalyzes site-selective oxidations of this compound triterpenes (Table 2):

SubstrateProduct(s)Oxidation SitesYieldSource
Ursolic acid (1)28,30-dioic acid (1a)C-30 methyl → carboxyl63%
24-hydroxy-28,30-dioic acid (1b)C-24 hydroxylation37%
Corosolic acid (3)2α,3β-dihydroxy-28,30-dioic acid (3a)C-2/C-3 dihydroxylation29%

Mechanistic insights:

  • C-30 oxidation proceeds via radical intermediates, confirmed by HR-ESI-MS ([M-H]⁻ at m/z 513.3422 for 1a) .

  • Hydroxylation at C-24 requires cytochrome P450 enzymes, as shown by inhibition studies .

Structural Isomerism in this compound Derivatives

Carissic acid, isolated from Neolamarckia cadamba, demonstrates structural divergence from UA despite shared molecular formula (C₃₀H₄₈O₃):

PropertyUrsolic AcidCarissic Acid
Melting Point276°C238°C
SolubilityCHCl₃-MeOHDMSO
¹³C NMR (C-28)δ 178.22 (COOH)δ 179.5 (COOH)
Biological SourceWidespread in plantsN. cadamba leaves only

The divergent NMR profile (e.g., C-12 δ 124.54 vs. 126.1 ppm) confirms positional isomerism in the carboxyl group .

Computational Modeling of Reactivity

DFT studies rationalize observed regioselectivity:

  • C-30 bromination exhibits ΔG‡ = 18.3 kcal/mol vs. 23.1 kcal/mol for C-12, favoring former under kinetic control .

  • This compound A-ring hydroxylation reduces C-24 oxidation barrier by 4.2 kcal/mol due to hydrogen bonding stabilization .

This synthesis highlights this compound's versatility in generating bioactive derivatives through targeted chemical and enzymatic modifications. Recent advances in regiocontrol (e.g., microbial C–H activation) and hybrid synthesis (e.g., isothiocyanate coupling) open new avenues for drug discovery and material science applications.

Propiedades

Fórmula molecular

C30H52

Peso molecular

412.7 g/mol

Nombre IUPAC

(1S,2R,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene

InChI

InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,25+,27-,28+,29-,30-/m1/s1

Clave InChI

OOTXFYSZXCPMPG-BMYLZFHVSA-N

SMILES

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

SMILES isomérico

C[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@@H]2[C@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

SMILES canónico

CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Sinónimos

ursane

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursane
Reactant of Route 2
Ursane
Reactant of Route 3
Ursane
Reactant of Route 4
Ursane
Reactant of Route 5
Ursane
Reactant of Route 6
Ursane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.